Cas no 1314356-06-3 (2-(oxolan-3-yloxy)-1,3-thiazol-5-amine)

2-(Oxolan-3-yloxy)-1,3-thiazol-5-amine is a heterocyclic compound featuring a thiazole core substituted with an oxolane (tetrahydrofuran) ether group at the 2-position and an amine at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The oxolane moiety enhances solubility and bioavailability, while the thiazol-5-amine group serves as a versatile intermediate for further functionalization. Its balanced lipophilicity and electronic properties make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability and synthetic accessibility further contribute to its value in research and industrial settings.
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine structure
1314356-06-3 structure
Product name:2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
CAS No:1314356-06-3
MF:C7H10N2O2S
MW:186.231500148773
CID:5699807
PubChem ID:66520672

2-(oxolan-3-yloxy)-1,3-thiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1314356-06-3
    • EN300-1295853
    • CS-0284459
    • 2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
    • 5-AMINO-2-(TETRAHYDROFURAN-3-YLOXY)THIAZOLE
    • AKOS015943202
    • 2-((Tetrahydrofuran-3-yl)oxy)thiazol-5-amine
    • 5-Thiazolamine, 2-[(tetrahydro-3-furanyl)oxy]-
    • Inchi: 1S/C7H10N2O2S/c8-6-3-9-7(12-6)11-5-1-2-10-4-5/h3,5H,1-2,4,8H2
    • InChI Key: VRBJXGZMCWUUBT-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1OC1COCC1)N

Computed Properties

  • Exact Mass: 186.04629874g/mol
  • Monoisotopic Mass: 186.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.6Ų
  • XLogP3: 1

Experimental Properties

  • Density: 1.387±0.06 g/cm3(Predicted)
  • Boiling Point: 360.0±52.0 °C(Predicted)
  • pka: 4.20±0.10(Predicted)

2-(oxolan-3-yloxy)-1,3-thiazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295853-0.1g
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
0.1g
$1068.0 2023-05-27
Enamine
EN300-1295853-5.0g
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
5g
$3520.0 2023-05-27
Enamine
EN300-1295853-0.5g
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
0.5g
$1165.0 2023-05-27
Enamine
EN300-1295853-10.0g
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
10g
$5221.0 2023-05-27
Enamine
EN300-1295853-1000mg
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
1000mg
$914.0 2023-09-30
Enamine
EN300-1295853-5000mg
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
5000mg
$2650.0 2023-09-30
Enamine
EN300-1295853-50mg
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
50mg
$768.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355129-1g
2-((Tetrahydrofuran-3-yl)oxy)thiazol-5-amine
1314356-06-3 95%
1g
¥26222.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355129-100mg
2-((Tetrahydrofuran-3-yl)oxy)thiazol-5-amine
1314356-06-3 95%
100mg
¥23068.00 2024-08-09
Enamine
EN300-1295853-10000mg
2-(oxolan-3-yloxy)-1,3-thiazol-5-amine
1314356-06-3
10000mg
$3929.0 2023-09-30

2-(oxolan-3-yloxy)-1,3-thiazol-5-amine Related Literature

Additional information on 2-(oxolan-3-yloxy)-1,3-thiazol-5-amine

2-(oxolan-3-yloxy)-1,3-thiazol-5-amine (CAS No. 1314356-06-3)

The compound 2-(oxolan-3-yloxy)-1,3-thiazol-5-amine, identified by the CAS registry number CAS No. 1314356-06-3, is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of the oxolane (tetrahydrofuran) group at the 2-position and an amino group at the 5-position introduces unique electronic and steric properties, making it a valuable substrate for further functionalization and exploration in research.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in targeting various biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The oxolan group in this compound serves as a versatile protecting group for hydroxyl functionalities, enabling precise control over reactivity during synthetic processes. Moreover, the amino group at the thiazole ring provides additional sites for chemical modification, such as amidation or alkylation, which can enhance bioavailability or improve pharmacokinetic profiles.

In terms of synthesis, 2-(oxolan-3-yloxy)-1,3-thiazol-5-amine can be prepared via a variety of methods, including cyclization reactions of suitable precursors or through the modification of existing thiazole frameworks. Researchers have demonstrated that the incorporation of oxolane groups into thiazole derivatives can significantly influence their solubility and stability under physiological conditions. This makes them promising candidates for drug delivery systems or as intermediates in the synthesis of more complex molecules.

Recent advancements in computational chemistry have also allowed for a deeper understanding of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugation between the sulfur atom in the thiazole ring and the oxygen atom in the oxolane group plays a critical role in stabilizing certain transition states during chemical transformations. This insight has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its catalytic applications.

In addition to its role in pharmaceuticals, CAS No. 1314356-06-3 has shown potential in materials science as a building block for constructing advanced materials with tailored properties. For instance, its ability to form hydrogen bonds due to the hydroxyl group within the oxolane ring makes it suitable for designing supramolecular assemblies or stimuli-responsive materials. These applications underscore its versatility across multiple disciplines within chemistry.

Furthermore, recent research has focused on evaluating the environmental impact and biodegradability of this compound. Studies indicate that under specific conditions, it undergoes enzymatic degradation, which is crucial for assessing its sustainability and minimizing ecological footprint during industrial applications.

In conclusion, 2-(oxolan-3-yloxy)-1,3-thiazol-5-amine, with its unique structural features and diverse functional groups, continues to be a subject of intense research interest across various fields. Its potential applications span from drug discovery to materials science, making it an essential compound for both academic exploration and industrial development.

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